

An In-depth Technical Guide to the Spectroscopic Data of Diethyl p-tolylphosphonate

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Compound of Interest

Compound Name: *1-Diethoxyphosphoryl-4-methylbenzene*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl p-tolylphosphonate. Due to the limited availability of directly published complete experimental spectra for diethyl p-tolylphosphonate, this guide presents a detailed analysis of its closely related structural analog, diethyl (4-methylbenzyl)phosphonate, and provides predicted data for the target compound based on established spectroscopic principles and data from similar structures. This information is intended to serve as a valuable resource for researchers in characterizing and utilizing diethyl p-tolylphosphonate and related compounds in their work.

Spectroscopic Data

The spectroscopic data is summarized in the following tables, providing a clear and structured presentation of ^1H NMR, ^{13}C NMR, ^{31}P NMR, IR, and Mass Spectrometry information. The data presented for diethyl (4-methylbenzyl)phosphonate is based on available experimental findings, while the data for diethyl p-tolylphosphonate is predicted based on the analysis of its structural analog and other similar substituted diethyl phenylphosphonates.

Table 1: ^1H NMR Spectroscopic Data

Compound	Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Diethyl p-tolylphosphonate (Predicted)	Ar-H (ortho to P)	~7.6 - 7.8	dd	J(H,H) \approx 8.0, J(P,H) \approx 13.0
	Ar-H (meta to P)	~7.2 - 7.4	d	J(H,H) \approx 8.0
	OCH ₂ CH ₃	~4.0 - 4.2	m	-
	Ar-CH ₃	~2.4	s	-
	OCH ₂ CH ₃	~1.3	t	J(H,H) \approx 7.0
Diethyl (4-methylbenzyl)phosphonate (Analog)	Ar-H	7.10 - 7.20	m	-
	P-CH ₂ -Ar	3.14	d	J(P,H) = 21.7
	OCH ₂ CH ₃	3.95 - 4.10	m	-
	Ar-CH ₃	2.32	s	-
	OCH ₂ CH ₃	1.25	t	J(H,H) = 7.1

Table 2: ¹³C NMR Spectroscopic Data

Compound	Assignment	Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)
Diethyl p-tolylphosphonate (Predicted)	C-P	~128 - 132	$^1J(\text{C,P}) \approx 180\text{-}190$
C-CH ₃ (Aromatic)	~142 - 145	$^3J(\text{C,P}) \approx 10\text{-}15$	
CH (ortho to P)	~132 - 134	$^2J(\text{C,P}) \approx 10\text{-}15$	
CH (meta to P)	~129 - 131	$^3J(\text{C,P}) \approx 3\text{-}5$	
OCH ₂ CH ₃	~62	$^2J(\text{C,P}) \approx 5\text{-}7$	
Ar-CH ₃	~21	-	
OCH ₂ CH ₃	~16	$^3J(\text{C,P}) \approx 5\text{-}7$	
Diethyl (4-methylbenzyl)phosphonate (Analog)	C-CH ₂ (Aromatic)	136.4	-
CH (Aromatic)	129.8 (d, J=5.9)	-	
CH (Aromatic)	128.9 (d, J=2.9)	-	
C-P (ipso)	128.8 (d, J=9.3)	-	
OCH ₂ CH ₃	62.1 (d, J=6.8)	-	
P-CH ₂ -Ar	33.9 (d, J=138.5)	-	
Ar-CH ₃	21.0	-	
OCH ₂ CH ₃	16.3 (d, J=5.9)	-	

Table 3: ^{31}P NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ , ppm)
Diethyl p-tolylphosphonate (Predicted)	CDCl_3	~18 - 22
Diethyl phenylphosphonate (Related Compound)	CDCl_3	19.6

Table 4: Infrared (IR) Spectroscopic Data

Compound	Vibrational Mode	Wavenumber (cm^{-1})	Intensity
Diethyl p-tolylphosphonate (Predicted)	Ar-H stretch	3050 - 3020	Medium
C-H stretch (alkyl)	2980 - 2850	Strong	
P=O stretch	1250 - 1230	Strong	
P-O-C stretch	1050 - 1020	Strong	
C-O-C stretch	1165 - 1155	Medium	
Ar C=C stretch	1600, 1490	Medium	
Diethyl (4-methylbenzyl)phosphonate (Analog)	C-H stretch (aromatic)	3028	Medium
C-H stretch (aliphatic)	2982, 2932, 2907	Strong	
P=O stretch	1246	Strong	
P-O-C stretch	1055, 1026	Strong	
C-O stretch	1165	Medium	
Aromatic C=C stretch	1516	Medium	

Table 5: Mass Spectrometry (MS) Data

Compound	Ionization Mode	m/z	Relative Intensity (%)	Assignment
Diethyl p-tolylphosphonate (Predicted)	EI	228	-	[M] ⁺
200	-	[M - C ₂ H ₄] ⁺		
199	-	[M - C ₂ H ₅] ⁺		
172	-	[M - 2C ₂ H ₄] ⁺		
155	-	[M - OC ₂ H ₅ - C ₂ H ₄] ⁺		
127	-	[p-tolyl-PO ₂ H] ⁺		
91	-	[C ₇ H ₇] ⁺ (tropylium ion)		

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are intended to provide a framework for researchers to adapt to their specific instrumentation and sample requirements.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of diethyl p-tolylphosphonate (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
- **¹H NMR Spectroscopy:** Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse-acquire sequence is used. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.
- **^{31}P NMR Spectroscopy:** Phosphorus-31 NMR spectra are acquired on a multinuclear probe, typically at a frequency of 121 MHz or higher. A proton-decoupled pulse sequence is commonly employed. The chemical shifts are referenced externally to 85% H_3PO_4 ($\delta = 0.0$ ppm). A spectral width appropriate for phosphonates (e.g., -20 to 50 ppm) is used.

2.2 Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like diethyl p-tolylphosphonate, a neat spectrum is typically obtained. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-infrared range, typically from 4000 to 400 cm^{-1} .

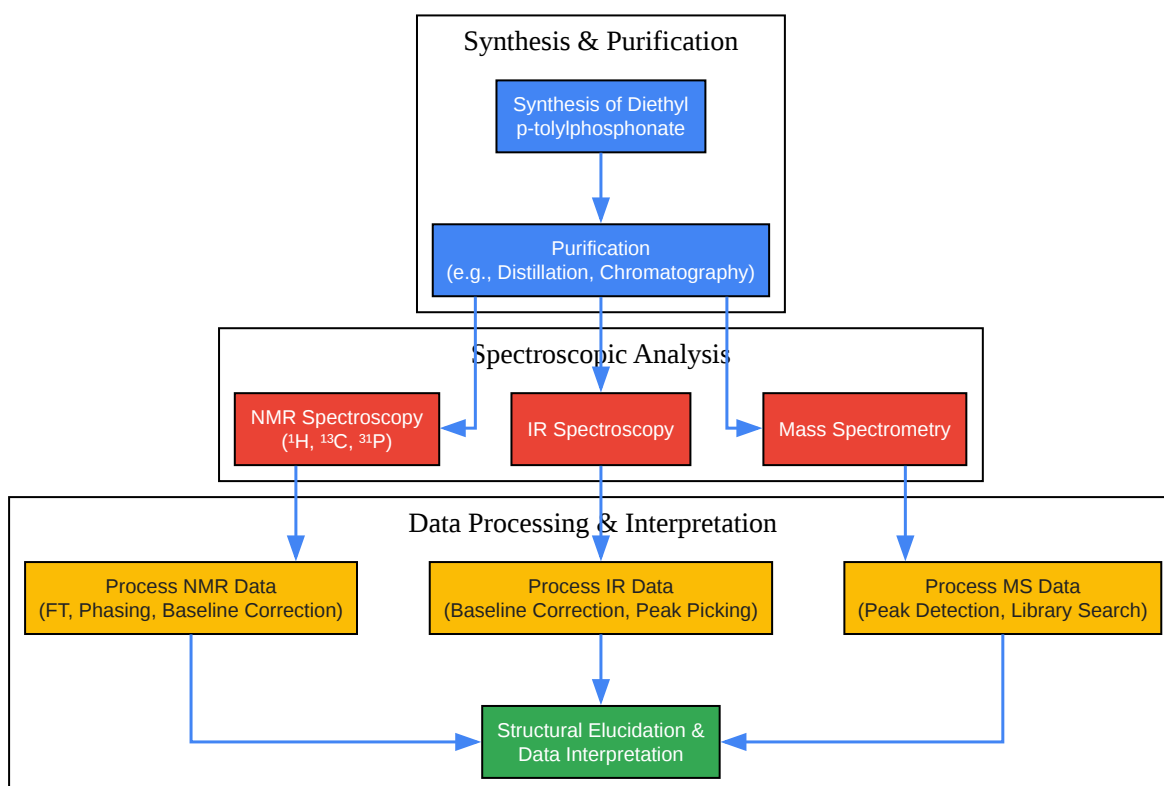
2.3 Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like diethyl p-tolylphosphonate, GC-MS is a suitable method.
- **Ionization:** Electron Ionization (EI) is a common method for generating ions from small organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion as a function of its m/z value.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as diethyl p-tolylphosphonate.



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A general workflow for the spectroscopic analysis of a chemical compound.

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